molecular formula C21H16O3 B12810651 Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- CAS No. 85191-60-2

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl-

Cat. No.: B12810651
CAS No.: 85191-60-2
M. Wt: 316.3 g/mol
InChI Key: CWLOPYXXOMMKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- is a complex polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its intricate structure, which includes multiple fused aromatic rings and functional groups such as diol and epoxide. It is a derivative of benzo(a)pyrene, a well-known PAH with significant environmental and biological implications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- typically involves multi-step organic reactions. One common approach is the epoxidation of benzo(a)pyrene derivatives, followed by dihydroxylation. The reaction conditions often require the use of strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and potential toxicity. when produced, it involves large-scale organic synthesis techniques, often in specialized facilities equipped to handle hazardous materials. The process requires stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds .

Scientific Research Applications

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. The diol groups facilitate these interactions by increasing the compound’s solubility and reactivity. The molecular targets include DNA bases, particularly guanine, leading to the formation of DNA adducts and subsequent mutagenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- is unique due to its specific combination of functional groups (epoxide and diol) and its methyl substitution, which influence its chemical reactivity and biological interactions.

Properties

CAS No.

85191-60-2

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

7-methyl-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol

InChI

InChI=1S/C21H16O3/c1-21(23)14-9-12-6-5-10-3-2-4-11-7-8-13(16(12)15(10)11)17(14)18-19(24-18)20(21)22/h2-9,18-20,22-23H,1H3

InChI Key

CWLOPYXXOMMKQY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2C(O2)C3=C1C=C4C=CC5=C6C4=C3C=CC6=CC=C5)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.